molecular formula C19H17N3O3 B11295852 N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11295852
M. Wt: 335.4 g/mol
InChI Key: BVTLMOMQVZBFCL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives and phenyl-substituted amides. Examples include:

Uniqueness

What sets N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-8-9-13(2)16(10-12)21-17(23)15-11-20-19(25)22(18(15)24)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,25)(H,21,23)

InChI Key

BVTLMOMQVZBFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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